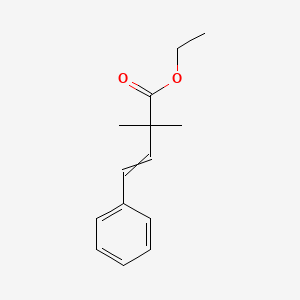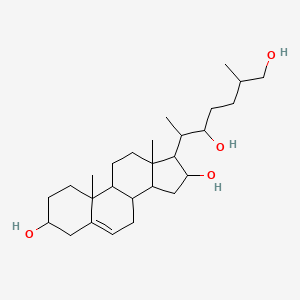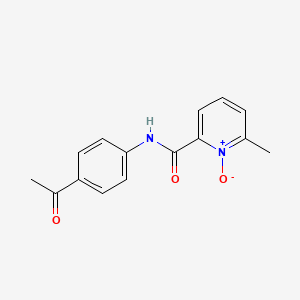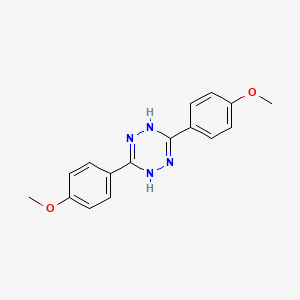![molecular formula C2Cl2F4SSe B14631467 Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane CAS No. 54451-32-0](/img/structure/B14631467.png)
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane is a complex organoselenium compound It features a unique combination of chlorine, sulfur, fluorine, and selenium atoms attached to a methane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a chlorosulfanyl compound with a fluorinated selenium reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or selenoxides.
Reduction: Reduction reactions can convert the compound into simpler organoselenium derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or selenoxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s unique structure makes it a potential candidate for studying selenium’s biological roles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of selenium-based drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane involves its interaction with molecular targets through its functional groups. The chlorine, sulfur, fluorine, and selenium atoms can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl group-containing compounds: These include trifluoromethane and 1,1,1-trifluoroethane, which share the trifluoromethyl group but lack the selenium and sulfur atoms.
Organoselenium compounds: Compounds like selenomethionine and selenocysteine, which contain selenium but differ in their overall structure and functional groups.
Uniqueness
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane is unique due to its combination of chlorine, sulfur, fluorine, and selenium atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
54451-32-0 |
|---|---|
Molekularformel |
C2Cl2F4SSe |
Molekulargewicht |
281.96 g/mol |
IUPAC-Name |
[chloro-fluoro-(trifluoromethylselanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/C2Cl2F4SSe/c3-1(5,9-4)10-2(6,7)8 |
InChI-Schlüssel |
ADWYNWJPXNUBIL-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Se]C(F)(SCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
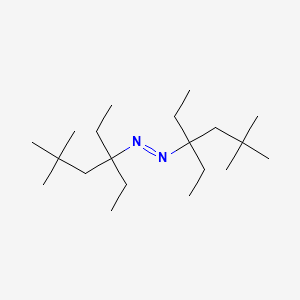
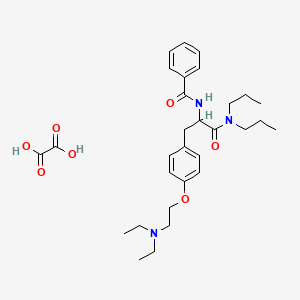
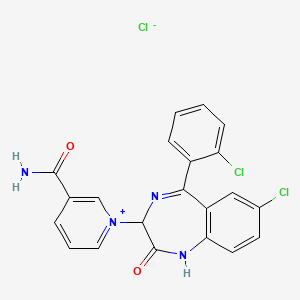
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
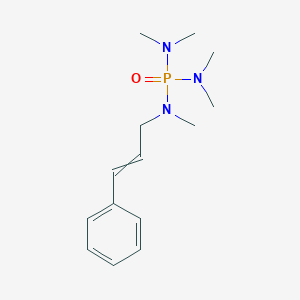
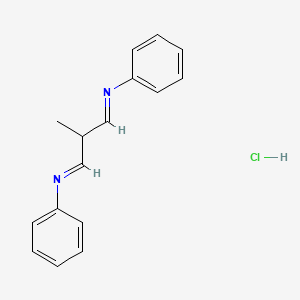
![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
